4-Bromo-6-(4-methoxyphenyl)pyrimidine
Overview
Description
4-Bromo-6-(4-methoxyphenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a bromo group at the 4-position and a methoxyphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-6-(4-methoxyphenyl)pyrimidine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
The reaction proceeds by oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the aryl boronic acid, and finally reductive elimination to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(4-methoxyphenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-amino-6-(4-methoxyphenyl)pyrimidine or 4-thio-6-(4-methoxyphenyl)pyrimidine.
Oxidation: Formation of 4-bromo-6-(4-formylphenyl)pyrimidine or 4-bromo-6-(4-carboxyphenyl)pyrimidine.
Reduction: Formation of 4-bromo-6-(4-methoxyphenyl)dihydropyrimidine.
Scientific Research Applications
4-Bromo-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(4-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromo and methoxyphenyl groups can interact with the active sites of enzymes or receptors, leading to inhibition of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-phenylpyrimidine: Similar structure but lacks the methoxy group.
4-Bromo-6-(4-hydroxyphenyl)pyrimidine: Similar structure but has a hydroxy group instead of a methoxy group.
4-Bromo-6-(4-chlorophenyl)pyrimidine: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
4-Bromo-6-(4-methoxyphenyl)pyrimidine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The methoxy group can enhance the compound’s solubility and ability to form hydrogen bonds, making it a valuable building block in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-bromo-6-(4-methoxyphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNDJPXEQTVHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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